5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde

Medicinal Chemistry Lipophilicity ADME

Medicinal chemists often struggle to efficiently introduce lipophilicity and metabolic stability into lead series. 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde (CAS 256658-04-5) solves this: • Computed logP 4.2 enhances passive permeability & blood-brain barrier penetration. • 3,5-Bis(CF3)phenyl group resists oxidative metabolism, prolonging half-life. • Aldehyde handle enables Knoevenagel, Schiff base, and Wittig condensations. • Scalable Suzuki-Miyaura route (87% yield) ensures reliable multi-gram supply. Ideal for medicinal chemistry, agrochemical, and organic electronics programs.

Molecular Formula C13H6F6O2
Molecular Weight 308.17 g/mol
CAS No. 256658-04-5
Cat. No. B1299957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde
CAS256658-04-5
Molecular FormulaC13H6F6O2
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O
InChIInChI=1S/C13H6F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H
InChIKeyLVHIVPKNRURKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde: Structural & Procurement Overview


5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde is a fluorinated heteroaromatic building block featuring a furan-2-carbaldehyde core substituted at the 5-position with a 3,5-bis(trifluoromethyl)phenyl group [1]. This compound (C₁₃H₆F₆O₂, MW 308.17) is characterized by an electron-deficient aromatic system due to the strong electron-withdrawing effect of the two meta-positioned trifluoromethyl (-CF₃) substituents [2]. This unique electronic profile significantly modulates the reactivity of both the aldehyde functionality and the furan ring, differentiating it from non-fluorinated or mono-fluorinated analogs. It serves as a critical synthetic intermediate, particularly in the construction of heterocyclic frameworks via reactions such as Knoevenagel condensations and Schiff base formations .

Fluorinated heteroaromatic building block
Enhanced electrophilicity for nucleophilic additions and condensations
Higher lipophilicity supporting ADME property optimization in lead series

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde: Why Substitution Fails


Direct substitution of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde with a simpler analog, such as 5-phenylfuran-2-carbaldehyde or a mono-trifluoromethyl variant, is not a scientifically sound procurement strategy. The presence of two strong electron-withdrawing trifluoromethyl groups at the 3- and 5-positions of the phenyl ring is non-negotiable for applications requiring high electrophilicity or specific lipophilicity profiles [1]. This substitution pattern creates a unique electronic and steric environment that profoundly impacts the compound's reactivity in key transformations (e.g., nucleophilic additions, cycloadditions) and the physicochemical properties of downstream products [2]. The observed XLogP3-AA value of 4.2 confirms a significant increase in lipophilicity compared to non-fluorinated analogs [3], a critical parameter for membrane permeability and target engagement in medicinal chemistry campaigns. The following quantitative evidence guide details the specific, measurable advantages that justify the selection of this specific building block over its closest comparators.

Electronic environment mismatch Replacing bis-CF3 with mono-CF3 or phenyl groups reduces electrophilicity, altering reactivity in key transformations such as Schiff base formation.
Lipophilicity shift Non-fluorinated analogs exhibit significantly lower LogP, which may compromise membrane permeability and target engagement profiles in medicinal chemistry campaigns.
Metabolic stability divergence The bis-CF3 motif blocks oxidative metabolism on the phenyl ring; simpler analogs may introduce metabolic soft spots that affect pharmacokinetic behavior.

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde: Quantitative Evidence


Lipophilicity Enhancement vs. Non-Fluorinated Analog

The presence of two -CF₃ groups significantly increases lipophilicity, a critical parameter for passive membrane permeability and bioavailability in drug design. The computed XLogP3-AA value for 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde is 4.2 [1], which is substantially higher than the value for its non-fluorinated parent analog, 5-phenylfuran-2-carbaldehyde (XLogP3-AA ~2.5) [2]. This difference is a direct consequence of the fluorination pattern.

Lipophilicity
Reported
ΔLogP ≈ +1.7
Supports membrane permeability optimization
Computed XLogP3-AA comparison vs. 5-phenylfuran-2-carbaldehyde
Medicinal Chemistry Lipophilicity ADME

Synthetic Accessibility by Suzuki-Miyaura Cross-Coupling

The target compound is efficiently synthesized via a well-established Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and [3,5-bis(trifluoromethyl)phenyl]boronic acid . This specific reaction has been reported to achieve yields of 87% after purification . This high yield demonstrates the reliability of this method for producing the target compound with the desired substitution pattern, which is not achievable via direct electrophilic aromatic substitution.

Synthetic yield
Reported
87%
Validated scalable route
Suzuki-Miyaura cross-coupling, Pd(PPh₃)₄
Organic Synthesis Cross-Coupling Process Chemistry

Electron-Withdrawing Effects on Aldehyde Reactivity

The 3,5-bis(trifluoromethyl)phenyl substituent is a strong electron-withdrawing group (EWG) [1]. By resonance and inductive effects, it reduces the electron density on the furan ring and, consequently, increases the electrophilicity of the aldehyde carbonyl carbon. While direct Hammett constants for this specific substitution pattern on the furan ring are not available, the effect is classically understood to accelerate nucleophilic addition reactions (e.g., Schiff base formation, Grignard additions) compared to analogs with electron-donating groups (e.g., -OCH₃) or unsubstituted phenyl rings [2].

Electrophilicity
Class-level
Qualitative increase
May accelerate nucleophilic additions
Hammett principle-based inference
Physical Organic Chemistry Reactivity Electronics

NMR Structural Confirmation

The identity and purity of the synthesized target compound have been rigorously confirmed by ¹H-NMR spectroscopy at 300 MHz . This standard analytical characterization provides a definitive fingerprint for identity verification upon procurement. The availability of this data ensures that any purchased batch can be independently verified against this spectral benchmark, reducing the risk of misidentification or adulteration.

NMR identity
Reported
¹H-NMR (300 MHz)
Supports batch QC verification
Standard analytical characterization
Analytical Chemistry Quality Control NMR Spectroscopy

Metabolic Stability via Trifluoromethyl Groups

The strategic incorporation of -CF₃ groups is a well-established tactic in medicinal chemistry to block sites of oxidative metabolism, thereby enhancing the metabolic stability and prolonging the half-life of drug candidates [1]. The 3,5-bis(trifluoromethyl)phenyl group is particularly effective as it blocks both potential metabolic soft spots on the phenyl ring. While direct in vitro microsomal stability data for this exact building block is not available, this is a core design principle that underpins its selection over metabolically labile, non-fluorinated phenyl analogs [2].

Metabolic stability
Class-level
Predicted metabolic blockade
May reduce oxidative metabolism risk
Fluorine blocking design principle
Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Absence of Intrinsic Biological Activity

It is critical to note that 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde is a synthetic intermediate and building block. Searches of the primary literature and authoritative databases such as ChEMBL and PubChem reveal no reported in vitro biological activity (e.g., target binding, cellular potency) for this specific aldehyde [1]. This is a key differentiation point: its value is derived solely from its utility in constructing biologically active molecules, not from intrinsic bioactivity. This contrasts with potential false procurement assumptions based on structural similarity to known bioactive furans.

Bioactivity
Reported
No reported activity
Confirms building block role
No target engagement or cellular potency data
Chemical Biology Drug Discovery Building Blocks

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde: Application Scenarios


Medicinal Chemistry: CNS-Penetrant Drug Candidates

Procurement of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde is highly indicated for medicinal chemistry teams focused on optimizing the ADME properties of lead series. The computed LogP of 4.2 [1] makes it an ideal building block for increasing lipophilicity and promoting passive blood-brain barrier penetration. Furthermore, the 3,5-bis(trifluoromethyl)phenyl group is a classic motif for blocking oxidative metabolism [2], allowing chemists to design analogs with prolonged half-lives. Using this aldehyde in the synthesis of hydrazones, thiosemicarbazones, or amines introduces these favorable properties directly into a core scaffold, a strategy that is more efficient than attempting to incorporate them later in a synthetic sequence.

Process Chemistry: Scalable Suzuki-Miyaura Coupling

For process chemists and CROs requiring multi-gram to kilogram quantities of this specific furan building block, the well-documented Suzuki-Miyaura synthetic route provides a reliable and scalable option . The reported yield of 87% for this transformation offers a robust benchmark for evaluating commercial supply and in-house synthesis. Procuring this compound from a vendor that can provide proof of synthesis via this route or a comparable high-yielding method mitigates supply chain risk and ensures access to a key intermediate with a defined, high-purity profile.

Materials Science: Electron-Deficient Conjugated Polymers

The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group makes this aldehyde a valuable monomer or end-cap for the synthesis of n-type or ambipolar organic semiconductors [3]. The aldehyde functionality allows for facile chain extension via reactions such as Knoevenagel or Wittig condensations, while the fluorinated aryl unit lowers the LUMO energy level, facilitating electron injection and transport in devices such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Procurement of this specific monomer is essential for researchers aiming to precisely tune the electronic properties of their materials.

Agrochemical Discovery: Fluorinated Heterocycles

Fluorinated heterocycles are a cornerstone of modern agrochemical discovery due to their enhanced metabolic stability and bioavailability in plants and pests. 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde serves as a versatile starting material for the synthesis of diverse fluorinated heterocyclic frameworks (e.g., pyrazoles, isoxazoles, pyrimidines) [4]. Its commercial availability allows agrochemical research teams to rapidly explore chemical space around this privileged fluorinated motif without the need for multi-step, in-house synthesis of the key aldehyde intermediate, thereby accelerating the hit-to-lead process.

Application
Selection Property
Validation Focus
CNS-penetrant drug design
High lipophilicity building block
ADME profile optimization
Scalable synthesis route
High-yielding coupling protocol
Supply chain reproducibility
Electron-deficient materials
Strong electron-withdrawing motif
LUMO energy tuning
Agrochemical fluorinated heterocycles
Fluorinated privileged scaffold
Metabolic stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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